molecular formula C6H7F5O2 B2684921 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid CAS No. 2229394-07-2

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid

Cat. No.: B2684921
CAS No.: 2229394-07-2
M. Wt: 206.112
InChI Key: LBAZMTRJICBWDC-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to the terminal carbon, making it a highly fluorinated compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid typically involves the introduction of fluorine atoms into the carbon chain. One common method is the reaction of 3-methylpentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of fluorinating agents and the use of advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The presence of fluorine also influences the compound’s reactivity and stability, making it a valuable tool in various biochemical and pharmacological studies.

Comparison with Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar structural features.

    2,2,3,3,3-Pentafluoropropyl methacrylate: A fluorinated methacrylate used in polymer chemistry.

Uniqueness: 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that require high stability and reactivity.

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F5O2/c1-3(2-4(12)13)5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAZMTRJICBWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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